Ogen

Beschreibung

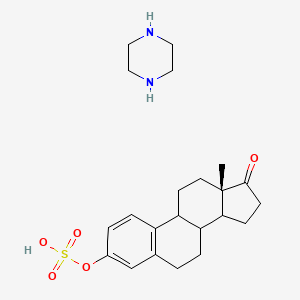

Estropipate is a steroid sulfate and a piperazinium salt. It is functionally related to an estrone.

Estropipate is a natural estrogenic substance composed of estrone sulfate and piperazine. Estropipate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.

ESTROPIPATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved indications. This drug has a black box warning from the FDA.

used therapeutically in menopausal patients

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQBCVBILBTEP-ZFINNJDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023005 |

Source

|

| Record name | Estropipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7280-37-7 |

Source

|

| Record name | Ogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estropipate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estropipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTROPIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Organoids: From Fundamental Biology to Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, have emerged as a transformative technology in biomedical research.[1][2] These miniature organs recapitulate key structural and functional aspects of their in vivo counterparts, offering an unparalleled platform for studying human development, modeling diseases, and accelerating drug discovery and personalized medicine.[1][2] This technical guide provides a comprehensive overview of organoid technology, detailing their generation, molecular underpinnings, and diverse applications. We present detailed experimental protocols, quantitative data from drug screening assays, and visual representations of critical signaling pathways and experimental workflows to equip researchers with the knowledge to effectively harness the potential of organoids in their scientific endeavors.

Introduction to Organoids

An organoid is a miniaturized and simplified version of an organ produced in vitro in three dimensions that mimics the key functional, structural, and biological complexity of that organ.[1] They are derived from either pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or adult stem cells (ASCs) found in various tissues.[3] A defining characteristic of organoids is their ability to self-organize, a process driven by intrinsic developmental programs that orchestrate cell sorting, lineage commitment, and spatial organization, mirroring in vivo organogenesis.[4] This results in structures containing multiple organ-specific cell types that exhibit physiological functions, such as secretion, filtration, and neural activity.[1]

The advent of organoid technology has addressed critical limitations of traditional 2D cell cultures and animal models. Unlike monolayer cultures, organoids possess a 3D architecture that better reflects the complex cell-cell and cell-matrix interactions of native tissues.[5] Furthermore, human-derived organoids circumvent the issue of inter-species differences that often limit the translational relevance of animal studies.[5]

Key Signaling Pathways in Organoid Development

The self-organization of stem cells into complex organoids is orchestrated by a network of conserved signaling pathways that regulate cell fate decisions, proliferation, and differentiation. Key pathways include Wnt, Notch, Fibroblast Growth Factor (FGF), and Bone Morphogenetic Protein (BMP).

Wnt Signaling Pathway

The Wnt signaling pathway is fundamental for maintaining stemness and promoting the proliferation of intestinal stem cells, making it crucial for the development of intestinal organoids.[3][6] Activation of the canonical Wnt pathway leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in stem cell maintenance and proliferation.[6]

Notch Signaling Pathway

The Notch signaling pathway is a juxtacrine signaling system crucial for regulating cell fate decisions, particularly in the context of stem cell differentiation and lineage specification.[6][7] In intestinal organoids, Notch signaling maintains a balance between proliferative progenitor cells and differentiated secretory cells.

FGF and BMP Signaling Crosstalk

Fibroblast Growth Factor (FGF) and Bone Morphogenetic Protein (BMP) signaling pathways often act in an antagonistic manner to pattern developing tissues.[8][9] In many organoid systems, FGF signaling promotes proliferation and maintains the progenitor state, while BMP signaling induces differentiation.[8][9] This interplay is critical for establishing distinct cellular domains within the organoid.

Experimental Protocols

General Protocol for Establishing Human Pluripotent Stem Cell (hPSC)-Derived Organoids

This protocol provides a general framework for generating organoids from hPSCs, which can be adapted for various organoid types with specific growth factors and differentiation cues.

Materials:

-

hPSCs (e.g., H9 ESCs or iPSCs)

-

hPSC maintenance medium (e.g., mTeSR™1)

-

Dissociation reagent (e.g., Gentle Cell Dissociation Reagent)

-

Embryoid body (EB) formation medium

-

ROCK inhibitor (e.g., Y-27632)

-

Extracellular matrix (e.g., Matrigel®)

-

Organoid differentiation and maturation media (tissue-specific)

-

Low-attachment plates

Procedure:

-

Embryoid Body (EB) Formation:

-

Induction:

-

Embedding and Expansion:

-

Maturation:

-

Culture the organoids for an extended period (weeks to months), changing the maturation medium every 2-3 days.[10]

-

Monitor organoid development and morphology using brightfield microscopy.

-

Protocol for Whole-Mount Immunofluorescence Staining of Organoids

This protocol allows for the visualization of protein expression and localization within intact 3D organoids.

Materials:

-

Organoids in culture

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% donkey serum in permeabilization buffer)

-

Primary antibodies

-

Fluorescently-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation:

-

Permeabilization and Blocking:

-

Antibody Staining:

-

Incubate organoids with primary antibodies diluted in blocking buffer overnight at 4°C with gentle rocking.[11]

-

Wash three times with PBS containing 0.1% Triton X-100.[13]

-

Incubate with fluorescently-conjugated secondary antibodies diluted in blocking buffer for 2-3 hours at room temperature or overnight at 4°C, protected from light.[12]

-

-

Counterstaining and Mounting:

-

Imaging:

-

Image stained organoids using a confocal microscope.

-

Protocol for CRISPR/Cas9-Mediated Gene Editing in Organoids

This protocol outlines a general workflow for introducing targeted genetic modifications in organoids using CRISPR/Cas9 technology.

Materials:

-

Established organoid culture

-

CRISPR/Cas9 components (e.g., Cas9 nuclease and guide RNA as ribonucleoprotein complex or expression plasmids)

-

Transfection or electroporation reagents

-

Single-cell dissociation reagent (e.g., TrypLE™)

-

ROCK inhibitor

-

Fluorescence-activated cell sorting (FACS) buffer and equipment (optional, for selection)

-

Clonal expansion medium

Procedure:

-

Preparation of Single Cells:

-

Dissociate organoids into a single-cell suspension using an appropriate dissociation reagent.

-

Filter the cell suspension to remove clumps.

-

-

Transfection/Electroporation:

-

Deliver CRISPR/Cas9 components into the single cells using a suitable method (e.g., electroporation, lipofection).

-

-

Plating and Selection:

-

Plate the edited cells in an extracellular matrix to reform organoids.

-

If a selection marker is used, apply the appropriate selection agent.

-

Alternatively, use FACS to isolate single cells with successful editing into individual wells for clonal expansion.

-

-

Clonal Expansion and Validation:

-

Culture the single-cell-derived organoids until they are large enough for analysis.

-

Expand individual clones.

-

Validate the desired genetic modification using PCR, sequencing, and Western blotting.

-

Applications of Organoids in Biology and Drug Development

Organoids have a broad range of applications, from fundamental developmental biology to translational medicine.

Developmental and Stem Cell Biology

Organoids serve as invaluable models for studying the intricate processes of organ development and stem cell behavior.[11] By mimicking organogenesis in a dish, researchers can dissect the molecular and cellular events that govern tissue formation and lineage specification.

Disease Modeling

Patient-derived organoids, especially those generated from iPSCs with specific genetic mutations or from tumor biopsies, provide powerful models for studying the pathogenesis of a wide array of diseases, including genetic disorders, infectious diseases, and cancer.[14][15] These models allow for the investigation of disease mechanisms in a human-relevant context.

Drug Discovery and Personalized Medicine

A major application of organoids is in drug discovery and development.[11][16] They can be used for high-throughput screening of compound libraries to identify new therapeutic candidates and to assess drug efficacy and toxicity.[11] Patient-derived tumor organoids, in particular, hold immense promise for personalized medicine, as they can be used to predict a patient's response to different cancer therapies, guiding clinical decision-making.[17]

Table 1: Quantitative Data from Drug Screening in Colorectal Cancer Organoids

| Drug | Organoid Line | IC50 (µM) | Reference |

| 5-Fluorouracil | mCRC PDO | 9.68 (median) | [9] |

| Irinotecan (CPT11) | mCRC PDO | 7.57 (median) | [9] |

| Oxaliplatin | mCRC PDO | 33.56 (median) | [9] |

| FOLFOX Regimen | mCRC PDO | 43.26 (cutoff) | [18][19] |

Table 2: Quantitative Data from Drug Screening in Breast Cancer Organoids

| Drug | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Lapatinib | BT474 | 0.036 ± 0.0151 | - | [20] |

| Lapatinib | SKBR3 | 0.080 ± 0.0173 | - | [20] |

| Lapatinib | MDAMB231 | 7.46 ± 0.102 | - | [20] |

| Docetaxel | MDA-MB-231 | Varies | - | [21] |

| Tamoxifen | MDA-MB-231 | Varies | - | [21] |

Table 3: Quantitative Data from Drug Screening in Lung Cancer Organoids

| Drug Class | Application | Reference |

| Natural Compounds | Anti-tumor effects in NSCLC PDOs | [22] |

| Targeted Therapies | Drug sensitivity in NSCLC PDOs with EGFR/KRAS mutations | [22] |

| Targeted Agents | Prediction of treatment response in lung adenocarcinoma PDOs |

Experimental Workflows

High-Throughput Organoid Drug Screening Workflow

This workflow outlines the key steps in conducting a high-throughput drug screen using organoids.

CRISPR/Cas9 Gene Editing Workflow in Organoids

This workflow illustrates the process of generating genetically modified organoids.

Conclusion and Future Perspectives

Organoid technology has revolutionized the fields of developmental biology, disease modeling, and drug discovery. The ability to generate and manipulate these complex 3D structures in vitro provides an unprecedented window into human biology and pathology. As protocols become more standardized and automated, and as co-culture systems incorporating immune cells, stromal cells, and microbiota are further developed, the physiological relevance and predictive power of organoid models will continue to increase. The integration of organoids with other cutting-edge technologies, such as single-cell sequencing, high-content imaging, and gene editing, will undoubtedly unlock new avenues of research and pave the way for novel therapeutic strategies and a new era of personalized medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Notch signaling in stem cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BMP and FGF signaling interact to pattern mesoderm by controlling basic helix-loop-helix transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BMP and FGF signaling interact to pattern mesoderm by controlling basic helix-loop-helix transcription factor activity | eLife [elifesciences.org]

- 9. youtube.com [youtube.com]

- 10. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]

- 11. High-throughput Screens using Patient-derived Colorectal Cancer Organoids [moleculardevices.com]

- 12. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]

- 13. Whole-mount staining of mouse colorectal cancer organoids and fibroblast-organoid co-cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Unraveling the Connection between Fibroblast Growth Factor and Bone Morphogenetic Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. imrpress.com [imrpress.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ex vivo drug testing of patient-derived lung organoids to predict treatment responses for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. binasss.sa.cr [binasss.sa.cr]

The Genesis and Evolution of Organoid Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of organoid technology marks a paradigm shift in biomedical research, offering an unprecedented window into human biology and disease. These three-dimensional, self-organizing structures, derived from stem cells, recapitulate the architecture and function of native organs with remarkable fidelity. This guide provides a comprehensive overview of the history, development, and core methodologies of organoid technology, tailored for researchers, scientists, and professionals in drug development.

A Journey Through Time: The History and Development of Organoid Technology

The concept of cellular self-organization is not new. Early observations date back to 1907 when H.V. Wilson demonstrated that dissociated sponge cells could reaggregate and regenerate into a complete organism.[1] This foundational principle of inherent cellular programming to form complex tissues laid the groundwork for future discoveries.

The field progressed slowly but steadily through the 20th century, with key advancements in stem cell biology proving pivotal. The isolation of mouse embryonic stem cells (ESCs) in 1981 and human ESCs in 1998 provided a pluripotent cell source capable of differentiating into all cell types of the body.[1] The subsequent development of induced pluripotent stem cells (iPSCs) in 2006 by Shinya Yamanaka's team further revolutionized the field by enabling the generation of patient-specific pluripotent stem cells from adult somatic cells.[1]

A watershed moment for organoid technology arrived in 2009 when the laboratory of Hans Clevers demonstrated that single Lgr5-expressing adult stem cells from the mouse intestine could form complex, self-organizing crypt-villus structures in a 3D culture system.[1] This breakthrough, using a basement membrane extract (BME) like Matrigel, provided the necessary scaffold and growth factors to mimic the in vivo niche, officially ushering in the era of organoid research.

Following this seminal work, the field has expanded exponentially, with the successful generation of organoids from a wide array of tissues, including the stomach, liver, pancreas, lung, kidney, brain, and retina, from both pluripotent stem cells (PSCs) and adult stem cells (ASCs).

Core Methodologies: From Single Cells to Functional Tissues

The generation of organoids relies on the fundamental principles of stem cell biology and developmental processes. The general workflow involves the isolation of stem cells, their embedding in an extracellular matrix (ECM) scaffold, and the provision of a specialized culture medium containing a cocktail of growth factors and small molecules that mimic the signaling cues of in vivo organogenesis.

Experimental Workflow for Organoid Generation

Detailed Experimental Protocols

The precise combination of growth factors and small molecules is critical and varies significantly depending on the desired organoid type. Below are foundational protocols for generating intestinal, cerebral, and liver organoids.

This protocol is adapted from the pioneering work of the Clevers laboratory.

1. Isolation of Intestinal Crypts:

-

Obtain fresh biopsy tissue from the small intestine or colon.

-

Wash the tissue extensively with cold PBS.

-

Fragment the tissue into small pieces and incubate in a chelation-based buffer (e.g., EDTA) to release the crypts from the underlying mesenchyme.

-

Vigorously shake the tissue fragments to release the crypts and collect the supernatant.

-

Centrifuge the supernatant to pellet the isolated crypts.

2. Embedding and Culture:

-

Resuspend the crypt pellet in a cold liquid basement membrane extract (BME), such as Matrigel.

-

Plate droplets of the crypt-BME suspension onto a pre-warmed culture plate.

-

Allow the domes to solidify at 37°C.

-

Overlay the domes with intestinal organoid expansion medium.

Intestinal Organoid Expansion Medium Composition:

| Component | Concentration | Purpose |

|---|---|---|

| Advanced DMEM/F12 | - | Basal Medium |

| B27 Supplement | 1x | Supports neuronal survival and differentiation |

| N2 Supplement | 1x | Supports growth of neuronal precursor cells |

| L-Glutamine | 2 mM | Essential amino acid |

| Penicillin/Streptomycin | 100 U/mL | Antibiotics |

| HEPES | 10 mM | Buffering agent |

| N-Acetylcysteine | 1 mM | Antioxidant |

| EGF | 50 ng/mL | Stimulates epithelial cell proliferation |

| Noggin | 100 ng/mL | BMP inhibitor, promotes stem cell maintenance |

| R-spondin 1 | 500 ng/mL | Wnt agonist, crucial for stem cell maintenance |

| Y-27632 (ROCK inhibitor) | 10 µM | Prevents anoikis upon single-cell dissociation (used initially) |

3. Maintenance and Passaging:

-

Change the medium every 2-3 days.

-

Organoids will typically be ready for passaging every 7-10 days.

-

Mechanically disrupt the organoids into smaller fragments and re-plate in fresh BME and expansion medium.

This protocol is based on the unguided method developed by Lancaster and Knoblich.

1. Embryoid Body (EB) Formation:

-

Dissociate human pluripotent stem cells (hPSCs) into single cells.

-

Seed a defined number of cells (e.g., 9,000 cells/well) in a low-attachment 96-well plate in hPSC medium supplemented with a ROCK inhibitor.

-

Allow the cells to aggregate and form EBs over 2 days.

2. Neural Induction:

-

Transfer the EBs to a low-attachment 24-well plate.

-

Culture the EBs in a neural induction medium for several days to promote the formation of neuroectoderm.

3. Matrigel Embedding and Expansion:

-

Embed the neuroectodermal tissues in droplets of Matrigel on a parafilm sheet.

-

Transfer the embedded tissues to a spinning bioreactor or an orbital shaker containing neural differentiation medium to enhance nutrient and oxygen exchange.

4. Maturation:

-

Continue culture in a maturation medium for several weeks to months to allow for the development of complex brain structures, including distinct cortical layers.

Expected Morphology of Cerebral Organoids:

| Day | Expected Morphology | Approximate Size |

|---|---|---|

| 10 | Budding morphology indicating expanding neural epithelia. | ~750 µm |

| 15 | Merged neural epithelia with a denser core. | > 1 mm |

| 30 | Dense core with the appearance of layered structures. | 3-4 mm |

| >40 | Very dense and dark center, may show cortical layering. | 3-5 mm |

This protocol outlines a directed differentiation approach to generate liver organoids.

1. Definitive Endoderm (DE) Induction:

-

Culture iPSCs in a medium containing high concentrations of Activin A for 3-5 days to induce differentiation into definitive endoderm.

2. Hepatic Specification:

-

Culture the DE cells in a medium containing FGF2 and BMP4 to specify them towards a hepatic fate.

3. Hepatic Progenitor Expansion and Maturation:

-

Culture the hepatic progenitors in a 3D Matrigel culture system with a medium containing HGF, Oncostatin M, and other factors to promote expansion and maturation into hepatocyte-like cells and cholangiocyte-like cells.

Liver Organoid Maturation Medium Composition:

| Component | Concentration | Purpose |

|---|---|---|

| Advanced DMEM/F12 | - | Basal Medium |

| B27 Supplement | 1x | Supports cell survival and differentiation |

| N2 Supplement | 1x | Supports growth of precursor cells |

| HGF | 25 ng/mL | Promotes hepatocyte proliferation and differentiation |

| Oncostatin M | 10 ng/mL | Promotes hepatocyte maturation |

| Dexamethasone | 100 nM | Induces hepatocyte-specific gene expression |

| A83-01 | 5 µM | TGF-β inhibitor, promotes hepatocyte fate |

| Forskolin | 10 µM | Elevates cAMP, involved in various cellular processes |

Quantitative Analysis of Organoid Characteristics

Quantitative analysis is crucial for standardizing organoid cultures and for their application in disease modeling and drug screening.

Table 1: Cellular Composition of Intestinal Organoids

| Cell Type | Marker Genes | Approximate Percentage |

|---|---|---|

| Intestinal Stem Cells (ISCs) | LGR5, OLFM4 | 5-15% |

| Enterocytes | ALPI, VIL1 | 60-80% |

| Goblet Cells | MUC2 | 5-15% |

| Paneth Cells | LYZ1, DEFA5 | 1-5% |

| Enteroendocrine Cells | CHGA, TPH1 | <1% |

Note: Percentages can vary depending on the culture conditions and the region of the intestine from which the stem cells were derived.

Table 2: Functional Readouts of Liver Organoids

| Function | Assay | Typical Results |

|---|---|---|

| Albumin Secretion | ELISA | 10-100 µg/mL/day |

| Urea Production | Colorimetric Assay | 5-50 mg/dL/day |

| CYP3A4 Activity | P450-Glo Assay | Inducible activity upon drug treatment |

| Glycogen Storage | PAS Staining | Positive staining |

| Bile Acid Transport | CDFDA Assay | Functional bile canaliculi formation |

Key Signaling Pathways in Organoid Development

The self-organization of stem cells into organoids is orchestrated by a complex interplay of signaling pathways that are fundamental to embryonic development.

Wnt/β-catenin Signaling in Intestinal Organoid Development

The Wnt pathway is paramount for the maintenance of intestinal stem cells and the proliferation of progenitor cells in the crypts.

Notch Signaling in Cerebral Organoid Development

The Notch pathway plays a critical role in regulating the balance between neural progenitor proliferation and differentiation, a process known as lateral inhibition.

TGF-β and BMP Signaling in Liver Organoid Development

The Transforming Growth Factor-beta (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs), plays a crucial role in the differentiation of hepatocytes and cholangiocytes from hepatic progenitors.

The Future of Organoid Technology

Organoid technology is a rapidly evolving field with immense potential to transform our understanding of human health and disease. Future developments are likely to focus on increasing the complexity of organoids by incorporating additional cell types, such as immune cells and microbiota, and by developing vascularized organoids to better mimic the in vivo microenvironment. The integration of organoid technology with other cutting-edge techniques, such as CRISPR-Cas9 gene editing and high-content imaging, will further enhance their utility in disease modeling, drug discovery, and personalized medicine. As these "organs-in-a-dish" become more sophisticated and standardized, they will undoubtedly play an increasingly integral role in advancing biomedical research and improving human health.

References

A Technical Guide to Stem Cell Sources for Organoid Culture

For Researchers, Scientists, and Drug Development Professionals

Organoids, three-dimensional self-organizing structures that mimic the architecture and function of native organs, have emerged as a transformative technology in biomedical research and drug development. The foundation of successful organoid culture lies in the selection and utilization of the appropriate stem cell source. This in-depth technical guide provides a comprehensive overview of the primary stem cell sources for organoid generation, detailing experimental protocols and the critical signaling pathways that govern their differentiation.

Principal Stem Cell Sources for Organoid Culture

Organoids are primarily derived from two main categories of stem cells: pluripotent stem cells (PSCs) and adult stem cells (ASCs). Each source presents a unique set of advantages and limitations, making the choice dependent on the specific research application.

Pluripotent Stem Cells (PSCs): These cells, which include embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), possess the ability to differentiate into any cell type in the body.[1] This pluripotency is a major advantage, as it allows for the generation of organoids for a wide range of tissues, including those from which it is difficult to obtain primary tissue, such as the brain.[1][2] iPSCs, in particular, can be generated from individual patients, offering a powerful platform for personalized disease modeling and drug screening.[3] However, the differentiation protocols for PSC-derived organoids are often lengthy and complex, and the resulting organoids may exhibit a more fetal-like phenotype.[2]

Adult Stem Cells (ASCs): Also known as tissue-specific stem cells, ASCs reside in various tissues and are responsible for tissue homeostasis and repair.[4] Organoids derived from ASCs are generated by providing a culture environment that mimics the in vivo stem cell niche.[5] This approach is generally faster and results in organoids that more closely resemble the mature tissue.[2] A significant advantage of ASC-derived organoids is their genetic stability and the direct recapitulation of the tissue of origin's phenotype.[4] However, the isolation of ASCs can be challenging, and their differentiation potential is limited to the cell types of their tissue of origin.

Quantitative Comparison of Organoid Formation Efficiency

While direct, comprehensive quantitative comparisons of organoid formation efficiency between PSCs and ASCs are still emerging in the literature, some general trends and specific examples can be highlighted. The efficiency of organoid formation can be influenced by various factors, including the specific cell line, the quality of the starting material, and the precise protocol used.

| Parameter | Pluripotent Stem Cells (PSCs) | Adult Stem Cells (ASCs) | References |

| Time to Organoid Formation | Longer (weeks to months) | Shorter (days to weeks) | [6] |

| Yield/Expansion Potential | High (theoretically unlimited) | Variable, can be substantial but may be limited by donor tissue availability | [7][8] |

| Success Rate | Can be variable and protocol-dependent | Generally high with optimized protocols | [9] |

| Phenotypic Maturity | Often fetal-like | More representative of adult tissue | [2] |

| Cellular Complexity | Can generate multi-lineage organoids | Typically restricted to epithelial lineages | [3] |

Note: This table represents generalized observations. Specific efficiencies can vary significantly based on the organoid type and the specific protocols employed.

For instance, a study on intestinal organoids reported an organoid-forming potential of 25% from single Lgr5-positive intestinal stem cells (an ASC source).[10] In contrast, protocols for generating liver organoids from iPSCs can take 20-25 days.[3] The expansion potential of ASC-derived liver organoids has been reported to be exponential, with the ability to obtain up to 10^6 cells from a single progenitor in approximately 5-6 weeks.[7]

Detailed Experimental Protocols

The successful generation of organoids is highly dependent on meticulous adherence to detailed experimental protocols. Below are representative protocols for the generation of intestinal and liver organoids from both PSCs and ASCs.

Intestinal Organoid Culture from Human Pluripotent Stem Cells

This protocol involves a step-wise differentiation of hPSCs through definitive endoderm and hindgut stages before forming three-dimensional intestinal organoids.[6]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel

-

DMEM/F12, RPMI 1640

-

B27 supplement

-

Activin A, WNT3A, FGF4, EGF, Noggin, R-Spondin1

-

Y-27632 ROCK inhibitor

Procedure:

-

Definitive Endoderm Induction (3 days): Culture hPSCs in RPMI 1640 supplemented with B27 and Activin A.

-

Hindgut Specification (4 days): Switch to RPMI 1640 with B27, WNT3A, and FGF4 to induce hindgut spheroids.

-

Spheroid Embedding and Maturation (14+ days): Collect the floating spheroids and embed them in Matrigel domes. Culture the domes in intestinal organoid growth medium containing EGF, Noggin, and R-Spondin1.

-

Maintenance and Passaging: Change the medium every 2-3 days. Passage the organoids by mechanical disruption and re-embedding in fresh Matrigel every 7-10 days.

Intestinal Organoid Culture from Adult Stem Cells (Lgr5+ cells)

This protocol describes the isolation of intestinal crypts containing Lgr5+ stem cells and their subsequent culture to form organoids.[11][12]

Materials:

-

Fresh intestinal tissue biopsy

-

EDTA

-

Matrigel

-

Advanced DMEM/F12

-

HEPES, Glutamax, Penicillin-Streptomycin

-

N2 and B27 supplements

-

N-acetylcysteine

-

EGF, Noggin, R-Spondin1

-

Y-27632 ROCK inhibitor

Procedure:

-

Crypt Isolation: Mince the intestinal tissue and incubate in cold PBS with EDTA to release the crypts.

-

Cell Sorting (Optional): For higher purity, Lgr5-GFP+ cells can be isolated using fluorescence-activated cell sorting (FACS).[11]

-

Embedding in Matrigel: Resuspend the isolated crypts or sorted cells in Matrigel and plate as domes in a pre-warmed culture plate.

-

Culture and Maintenance: After the Matrigel solidifies, add intestinal organoid growth medium. Change the medium every 2-3 days.

-

Passaging: Mechanically disrupt the organoids and re-plate in fresh Matrigel every 7-10 days.

Liver Organoid Culture from Human Pluripotent Stem Cells

This protocol outlines the directed differentiation of hPSCs into multicellular liver organoids.[3][13]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel or other suitable extracellular matrix

-

RPMI 1640, DMEM/F12

-

B27 supplement, KnockOut Serum Replacement (KSR)

-

Activin A, BMP4, FGF2, HGF, Oncostatin M

-

Y-27632 ROCK inhibitor

Procedure:

-

Definitive Endoderm Induction (3 days): Culture hPSCs in RPMI medium with Activin A and BMP4.

-

Hepatic Specification (4 days): Transition to RPMI with KSR and Activin A.

-

Hepatic Progenitor Expansion (5 days): Culture in a medium containing FGF2 and BMP4.

-

Maturation into Liver Organoids (10+ days): Embed the cell aggregates in Matrigel and culture in a maturation medium containing HGF and Oncostatin M.

-

Maintenance: Change the medium every 2-3 days.

Liver Organoid Culture from Adult Liver Progenitor Cells

This protocol involves the isolation of liver progenitor cells from adult tissue and their expansion into organoids.[7]

Materials:

-

Adult liver tissue

-

Collagenase, Dispase

-

Matrigel

-

Advanced DMEM/F12

-

N2 and B27 supplements

-

N-acetylcysteine

-

Gastrin, EGF, R-Spondin1, FGF10, Noggin, HGF

-

A83-01 (TGF-β inhibitor), Forskolin

Procedure:

-

Tissue Digestion: Digest the liver tissue with collagenase and dispase to obtain a single-cell suspension.

-

Cell Isolation: Isolate ductal fragments or progenitor cells.

-

Embedding in Matrigel: Resuspend the cells in Matrigel and plate as domes.

-

Expansion and Maintenance: Culture in liver organoid expansion medium containing the growth factors listed above. Change the medium every 2-3 days.

-

Differentiation (Optional): To induce maturation towards hepatocytes, the composition of the medium is altered, for example, by withdrawing R-Spondin1 and adding dexamethasone.

Key Signaling Pathways in Organoid Development

The differentiation and self-organization of stem cells into organoids are orchestrated by a complex interplay of signaling pathways that mimic embryonic development. The Wnt, FGF, and BMP pathways are particularly crucial.

Wnt/β-catenin Signaling in Intestinal Organoid Formation

The Wnt/β-catenin pathway is a master regulator of intestinal stem cell maintenance and proliferation.[14][15] In the intestinal crypt, Paneth cells and underlying mesenchymal cells provide a source of Wnt ligands.[16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human liver organoids: From generation to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal Stem Cell Niche Insights Gathered from Both In Vivo and Novel In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generating human intestinal tissue from pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Human ESC-derived expandable hepatic organoids enable therapeutic liver repopulation and pathophysiological modeling of alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing generation efficiency of liver organoids in a collagen scaffold using human chemically derived hepatic progenitors [ahbps.org]

- 10. An Efficient Intestinal Organoid System of Direct Sorting to Evaluate Stem Cell Competition in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lgr5+ intestinal stem cell sorting and organoid culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wnt/β-Catenin Is Essential for Intestinal Homeostasis and Maintenance of Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Architecture of Life in a Dish: A Technical Guide to Organoid Self-Assembly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organoids, three-dimensional (3D) structures derived from stem cells that mimic the architecture and function of native organs, have emerged as transformative tools in biomedical research.[1][2] Their remarkable ability to self-organize from a collection of cells into complex, tissue-like structures offers unprecedented opportunities for disease modeling, drug discovery, and personalized medicine.[1][2] This technical guide delves into the fundamental principles governing organoid self-assembly, providing a comprehensive overview of the core mechanisms, detailed experimental considerations, and the intricate interplay of signaling pathways that orchestrate this remarkable process.

Core Principles of Organoid Self-Assembly

The formation of an organoid is not a random aggregation of cells but a highly orchestrated process of self-organization, driven by the intrinsic properties of stem cells and their interaction with the surrounding microenvironment.[3][4] This process recapitulates many of the fundamental principles of embryonic development.[5] The key pillars of organoid self-assembly are:

-

Stem Cell Potency and Plasticity: Organoids originate from either pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or adult stem cells (ASCs) residing in specific tissues.[6] PSCs possess the ability to differentiate into any cell type in the body, while ASCs are multipotent, giving rise to the cell lineages of their tissue of origin.[6] This inherent capacity for differentiation and self-renewal is the engine of organoid formation.

-

Cell Sorting and Segregation: Based on differential adhesion properties, initially homogenous populations of cells sort themselves into distinct layers and domains, a process critical for establishing tissue architecture.[7] This phenomenon, driven by cell-cell adhesion molecules like cadherins, lays the foundation for the complex organization seen in mature organoids.[7]

-

Symmetry Breaking: A crucial step in development, both in vivo and in vitro, is the transition from a symmetric cell aggregate to an asymmetric structure with defined axes and specialized domains. In intestinal organoids, for instance, a transient activation of the transcriptional regulator YAP1 in a subset of cells initiates a symmetry-breaking event, leading to the formation of the first Paneth cell and the establishment of the stem cell niche.[3][4]

-

Extracellular Matrix (ECM) Interaction: The ECM provides not only a physical scaffold for 3D growth but also critical biochemical and mechanical cues that influence cell behavior, including proliferation, differentiation, and migration.[8]

The Essential Toolkit: Components of the Organoid Culture System

Successful organoid self-assembly relies on a carefully controlled in vitro microenvironment that recapitulates the key features of the in vivo stem cell niche.

The Extracellular Matrix: More Than Just a Scaffold

The choice of ECM is critical for providing the necessary support and signaling for organoid development. Matrigel, a basement membrane extract derived from mouse sarcoma cells, is the most commonly used substrate for organoid culture.[9][10]

Table 1: Composition and Mechanical Properties of Matrigel

| Component | Approximate Concentration | Function |

| Laminin | ~60% | Promotes cell adhesion and differentiation.[10][11] |

| Collagen IV | ~30% | Provides structural integrity.[10][11] |

| Entactin/Nidogen | ~8% | Crosslinks laminin and collagen IV networks.[10][11] |

| Growth Factors (e.g., TGF-β, FGF) | Variable | Influence cell proliferation and differentiation.[9] |

| Mechanical Property | Value | Significance |

| Young's Modulus (Stiffness) | 400 - 840 Pa (at 37°C) | Influences cell fate and organoid morphology.[6][10] |

Note: The exact composition and stiffness of Matrigel can vary between batches, highlighting the need for careful quality control.[9]

Signaling Molecules: The Conductors of Development

The self-assembly process is guided by a complex interplay of signaling pathways that are temporally and spatially regulated. These pathways are activated or inhibited by the addition of specific growth factors and small molecules to the culture medium.

Table 2: Key Signaling Pathways and their Modulators in Organoid Culture

| Signaling Pathway | Key Modulators | Function in Organoid Self-Assembly |

| Wnt | Wnt3a, R-spondin1 | Promotes stem cell self-renewal and proliferation.[12][13] |

| BMP | Noggin, Gremlin 1 | Inhibits BMP signaling to maintain stemness and prevent premature differentiation.[14][15] |

| FGF | FGF4, FGF10 | Regulates patterning and differentiation in various organoid types, including gastric organoids.[16] |

| Notch | DAPT (inhibitor) | Controls cell fate decisions, particularly in the intestine where it regulates secretory cell differentiation.[4] |

| EGF | EGF | Promotes the proliferation and differentiation of epithelial cells.[17] |

| Hippo/YAP | Verteporfin (inhibitor) | Regulates organ size and is crucial for symmetry breaking in intestinal organoids.[3][4] |

The precise concentrations of these factors are critical for successful organoid formation and maturation. For example, optimal concentrations for mouse intestinal organoid growth have been identified as 60 ng/mL of Wnt-3a and 88 ng/mL of R-spondin1.[12]

Visualizing the Blueprint: Signaling Pathways and Experimental Workflows

Caption: Core signaling pathways in intestinal organoid self-assembly.

Caption: Generalized experimental workflow for organoid generation.

Experimental Protocols: A Step-by-Step Guide

While specific protocols vary depending on the organoid type and starting cell source, the fundamental steps remain consistent. Here, we outline a generalized protocol for the generation of intestinal organoids from PSCs, highlighting key considerations at each stage.

I. Generation of Intestinal Organoids from Pluripotent Stem Cells

This protocol is adapted from established methods for directed differentiation of PSCs into intestinal tissue.[18]

Materials:

-

Human PSCs (e.g., iPSCs)

-

Matrigel® Basement Membrane Matrix

-

Advanced DMEM/F12

-

B-27 Supplement

-

N-2 Supplement

-

GlutaMAX™

-

Penicillin-Streptomycin

-

Growth Factors: Activin A, FGF4, Wnt3a, Noggin, R-spondin1, EGF

-

ROCK inhibitor (Y-27632)

-

Gentle Cell Dissociation Reagent

Procedure:

-

PSC Culture and Differentiation to Definitive Endoderm (Days 0-3):

-

Culture PSCs on Matrigel-coated plates in mTeSR™1 medium.

-

Induce differentiation to definitive endoderm by culturing in RPMI 1640 medium supplemented with Activin A (100 ng/mL) for 3 days.

-

-

Hindgut Spheroid Formation (Days 3-7):

-

Dissociate definitive endoderm cells into single cells using Gentle Cell Dissociation Reagent.

-

Form spheroids by seeding cells in ultra-low attachment plates in a medium containing FGF4 (500 ng/mL) and Wnt3a (100 ng/mL).

-

-

Embedding and Maturation (Day 7 onwards):

-

Collect hindgut spheroids and embed them in droplets of Matrigel on a pre-warmed culture plate.

-

After polymerization of the Matrigel, add intestinal organoid growth medium containing EGF (50 ng/mL), Noggin (100 ng/mL), and R-spondin1 (500 ng/mL).

-

Culture the organoids for 2-4 weeks, changing the medium every 2-3 days. Budding crypt-like domains should become apparent within the first week.

-

II. Generation of Cerebral Organoids from iPSCs

This protocol is a simplified version of the method developed by Lancaster and colleagues.[5][19]

Materials:

-

Human iPSCs

-

Gentle Cell Dissociation Reagent

-

Embryoid Body (EB) Formation Medium

-

Neural Induction Medium

-

Cerebral Organoid Differentiation Medium

-

Matrigel®

-

Orbital shaker

Procedure:

-

Embryoid Body Formation (Days 0-2):

-

Dissociate iPSCs into a single-cell suspension and seed 9,000 cells per well in a 96-well V-bottom plate to form EBs.[19]

-

-

Neural Induction (Days 2-8):

-

Transfer EBs to neural induction medium to promote the formation of neuroectoderm.[19]

-

-

Embedding and Expansion (Days 8-18):

-

Embed the neuroepithelial tissues into droplets of Matrigel.[20]

-

Culture in expansion medium to allow for the growth and budding of neural structures.

-

-

Maturation (Day 18 onwards):

Quantitative Analysis of Organoid Self-Assembly

To move beyond qualitative descriptions, quantitative analysis is essential for understanding the dynamics of organoid development and ensuring reproducibility.

Table 3: Key Quantitative Metrics in Organoid Research

| Parameter | Method of Measurement | Significance |

| Organoid Size and Number | Automated brightfield or confocal microscopy with image analysis software (e.g., ImageJ, Ilastik).[8][21] | Provides a measure of proliferation and growth kinetics.[22] |

| Cell Number per Organoid | Dissociation of organoids and cell counting (e.g., hemocytometer or automated cell counter).[23] | Allows for the determination of cell proliferation rates within individual organoids. |

| Cell Type Composition | Immunofluorescence staining for specific cell markers followed by confocal microscopy and quantification. Single-cell RNA sequencing (scRNA-seq).[24][25] | Reveals the cellular heterogeneity and differentiation efficiency within the organoid population. |

| Formation Efficiency | Counting the number of organoids formed from a known number of starting cells. | A measure of the robustness of the culture protocol. |

Caption: Workflow for whole-mount immunofluorescence of organoids.

Conclusion and Future Directions

The self-assembly of organoids represents a paradigm shift in our ability to model human biology and disease in vitro. By understanding and harnessing the fundamental principles of stem cell biology, developmental signaling, and the role of the extracellular matrix, researchers can now generate increasingly complex and physiologically relevant organ models. The continued refinement of culture protocols, the development of more defined and tunable synthetic matrices, and the application of advanced analytical techniques such as single-cell multi-omics will further enhance the power and reproducibility of organoid technology. This in-depth understanding of organoid self-assembly is paramount for unlocking their full potential in advancing basic research, accelerating drug development, and ultimately, improving human health.

References

- 1. Whole-mount staining of mouse colorectal cancer organoids and fibroblast-organoid co-cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Self-organization and symmetry breaking in intestinal organoid development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Self-organization and symmetry breaking in intestinal organoid development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Cerebral Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The elastic modulus of Matrigel™ as determined by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. Quantifying Organoid Size and Counts: Solving a Common Issue using Automation | Oxford Optronix [oxford-optronix.com]

- 9. optics11life.com [optics11life.com]

- 10. Frontiers | Quantification of Visco-Elastic Properties of a Matrigel for Organoid Development as a Function of Polymer Concentration [frontiersin.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Optimized Culture Conditions for Improved Growth and Functional Differentiation of Mouse and Human Colon Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BMP feed-forward loop promotes terminal differentiation in gastric glands and is interrupted by H. pylori-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organoid - Wikipedia [en.wikipedia.org]

- 17. EGF and BMPs govern differentiation and patterning in human gastric glands. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 18. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. A Semi-automated Organoid Screening Method Demonstrates Epigenetic Control of Intestinal Epithelial Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of Cell and Organoid-Level Analysis of Patient-Derived 3D Organoids to Evaluate Tumor Cell Growth Dynamics and Drug Response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. j-organoid.org [j-organoid.org]

- 25. Single-cell RNA sequencing and kidney organoid differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Foundational Role of the Extracellular Matrix

An In-depth Technical Guide to the Extracellular Matrix in Organoid Culture

For Researchers, Scientists, and Drug Development Professionals

Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells, have emerged as powerful models for studying organ development, disease modeling, and drug discovery.[1][2][3] These structures mimic the key architectural and functional complexities of their in vivo counterparts.[1][4] A critical component for the successful generation and maintenance of organoids is the extracellular matrix (ECM), which provides the necessary scaffold and signaling cues for cells to self-organize.[4][5][6]

The ECM is a complex network of proteins and polysaccharides that, in vivo, provides structural support to tissues and regulates cellular processes like adhesion, migration, proliferation, and differentiation.[4][7][8] In 3D organoid culture, the ECM hydrogel serves as a surrogate for this native microenvironment, offering both physical support and essential biochemical and biomechanical signals that guide stem cell fate.[4][5][9] The choice of ECM is therefore a pivotal decision in experimental design, influencing reproducibility, physiological relevance, and the potential for clinical translation.

Types of Extracellular Matrices for Organoid Culture

A variety of matrices are employed in organoid culture, each with distinct advantages and limitations. These can be broadly categorized into naturally derived and synthetic matrices.

Naturally Derived Matrices

These matrices are derived from biological sources and are valued for their inherent bioactivity.

-

Basement Membrane Extracts (BME): The most common BME is Matrigel®, a gelatinous protein mixture extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma cells.[3][4] It is considered the "gold standard" for its ability to support a wide range of organoid types.[4] Its major components include laminin, collagen IV, entactin, and heparan sulfate proteoglycans, along with various growth factors.[10][11][12] However, its tumor origin, undefined composition, and significant batch-to-batch variability present challenges for reproducibility and clinical applications.[7][10][13][14]

-

Decellularized ECM (dECM): dECM hydrogels are derived from native tissues by removing cellular components while preserving the tissue-specific ECM composition.[4][15] This approach retains crucial biochemical signals and growth factors specific to the organ of origin, such as the brain, intestine, or lung.[4][16][17] dECM hydrogels are increasingly seen as a promising alternative for creating more physiologically relevant microenvironments and have the potential to be GMP-compliant for clinical use.[4][18]

-

Natural Polymers: Hydrogels can be formed from single, purified ECM components or other biopolymers.

-

Collagen: Type I collagen is frequently used to culture organoids, such as those from the intestine and mammary gland, where it provides essential structural support.[4][19]

-

Fibrin: Fibrin hydrogels, often supplemented with key ECM proteins like laminin, have been shown to support the long-term expansion of intestinal, pancreatic, and liver organoids.[4]

-

Alginate: This seaweed-derived polysaccharide is biocompatible and has been used for intestinal and islet organoid culture.[4][20] However, it lacks natural cell adhesion sites and often requires modification to support robust cell interaction.[4]

-

Synthetic Hydrogels

To overcome the limitations of natural matrices, researchers have developed synthetic hydrogels with precisely defined and tunable properties.

-

Poly(ethylene glycol) (PEG): PEG is a widely used synthetic polymer that is biocompatible and can be chemically modified to create hydrogels.[7][21] These hydrogels can be functionalized with cell-adhesive peptides (like RGD) and engineered to be degradable by cell-secreted enzymes, allowing for precise control over the cellular microenvironment.[21][22]

-

Other Synthetic Polymers: Materials like poly(lactic-co-glycolic) acid (PLGA) and polycaprolactone (PCL) are also used, offering defined, reproducible, and tunable platforms for organoid generation.[7][20]

The workflow for establishing an organoid culture involves isolating stem cells, embedding them within a selected ECM, and providing a specialized growth medium.

Caption: General workflow for establishing organoid cultures using an ECM scaffold.

Quantitative Data on ECM Properties and Their Influence

The physical and biochemical properties of the ECM are not passive but actively regulate organoid development. Key parameters include composition, stiffness, and degradability.

Table 1: Comparison of Common ECM Materials for Organoid Culture

| Material Type | Specific Material | Key Composition | Advantages | Disadvantages | Common Organoid Applications |

| Basement Membrane Extract | Matrigel / Cultrex BME | Laminin, Collagen IV, Heparan Sulfate Proteoglycans, Growth Factors[10][11] | "Gold standard", supports a wide variety of organoids, inherent bioactivity[4] | Undefined composition, batch-to-batch variability, tumor origin, temperature sensitivity[7][10][14] | Intestinal, Brain, Liver, Lung, Kidney, Gastric, Cancer[4][23] |

| Decellularized ECM (dECM) | Tissue-specific dECM | Preserves tissue-specific proteins, proteoglycans, and growth factors[4][24] | High physiological relevance, tissue-specific cues, potential for clinical use[4][18] | Complex preparation, potential for batch variability, immunogenicity concerns[4] | Brain, Intestinal, Airway, Liver, Pancreatic[4][16][25] |

| Natural Polymers | Collagen (Type I) | Fibrillar collagen | Good biocompatibility, promotes cell invasion and branching morphogenesis[4] | Limited mechanical tunability, can lack necessary signaling cues alone[4] | Intestinal, Mammary, Kidney[4][19] |

| Fibrin-Laminin | Fibrinogen, Laminin | Supports long-term expansion, can eliminate need for Matrigel[4] | Requires supplementation with bioactive components like laminin[4] | Small Intestinal, Pancreatic, Liver[4] | |

| Synthetic Polymers | Poly(ethylene glycol) (PEG) | PEG macromers, crosslinkers, functional peptides (e.g., RGD)[21] | Chemically defined, highly tunable (stiffness, degradability), high reproducibility[2][7][26] | Biologically inert, requires functionalization with bioactive motifs[4] | Intestinal, Cardiac, Lung, Liver[4][21] |

Biomechanical Signaling: The Role of Matrix Stiffness

Matrix stiffness, or rigidity, is a critical mechanical cue that influences stem cell fate, including proliferation and differentiation.[21][22] Cells sense and respond to the stiffness of their environment through a process called mechanotransduction.[7] Studies have shown that organoid development can be optimized by tuning the stiffness of the hydrogel to match that of the native tissue.

Table 2: Influence of ECM Stiffness on Organoid Development

| Organoid Type | ECM Material | Stiffness Range (kPa) | Observed Effect |

| Cerebral (Brain) | Peptide Amphiphile Hydrogel | 0.69 - 2.24 | Softer hydrogels (<1 kPa) showed superior performance in structural maturation and cellular viability.[21] |

| Intestinal | PEG Hydrogel | ~0.2 (soft) vs. ~1.3 (stiff) | Stiffer gels (~1.3 kPa) promoted stem cell expansion, while subsequent softening to ~0.2 kPa was required for differentiation and crypt formation.[27] |

| Pancreatic Tumor | Engineered Matrix | 1.4 - 20.5 | Distinct tumor cell signaling pathways were activated under different stiffness conditions, modulating organoid growth and proliferation.[21] |

| General Cancer | Collagen | Increased stiffness | Promotes pro-migratory changes, invasion, and metastasis in tumor spheroids.[28][29] |

Key Signaling Pathways

The interaction between cells and the ECM is primarily mediated by cell surface receptors called integrins.[7] Binding of integrins to ECM ligands (e.g., laminin, fibronectin) triggers intracellular signaling cascades that regulate cell behavior.

Caption: ECM-Integrin signaling activates pathways like FAK and ROCK to control cell fate.

A logical approach is required to select the most appropriate ECM for a given experiment, balancing factors like physiological relevance, reproducibility, and suitability for downstream applications.

Caption: A decision-making framework for selecting an appropriate ECM.

Experimental Protocols

Protocol 1: General Method for Embedding Cells in Matrigel

This protocol outlines the standard "dome" method for organoid culture.

Materials:

-

Ice bucket

-

Pre-chilled pipette tips and microcentrifuge tubes

-

Corning® Matrigel® Matrix (kept on ice to prevent premature gelation)

-

Cell suspension (e.g., isolated primary tissue crypts or PSC-derived aggregates)

-

Pre-warmed culture plates (e.g., 24-well)

-

Pre-warmed organoid culture medium

Procedure:

-

Thawing Matrigel: Thaw Matrigel overnight at 4°C on ice. Aliquot if necessary and store at -20°C to avoid multiple freeze-thaw cycles.[11]

-

Preparation: Place culture plates in a 37°C incubator to pre-warm. Ensure all pipette tips and tubes that will contact Matrigel are pre-chilled.

-

Cell Suspension: Prepare the cell suspension in a small volume of ice-cold medium. Count cells to achieve the desired density.

-

Mixing: On ice, gently mix the cell suspension with the required volume of liquid Matrigel. A common ratio is 1:1 (v/v), but this can be optimized. Avoid introducing air bubbles.[11]

-

Plating Domes: Carefully pipette 25-50 µL of the cell-Matrigel mixture into the center of a pre-warmed well, forming a dome-like structure.

-

Gelation: Place the plate in a 37°C incubator for 15-30 minutes to allow the Matrigel to solidify.

-

Adding Medium: After gelation, gently add 500 µL (for a 24-well plate) of pre-warmed organoid culture medium to each well, being careful not to disturb the domes.

-

Culture: Maintain the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.

Protocol 2: Preparation of a Decellularized ECM (dECM) Hydrogel

This is a generalized protocol; specific timings and reagents may vary based on the source tissue.[17][30]

Materials:

-

Source tissue (e.g., porcine small intestine)

-

Phosphate-buffered saline (PBS)

-

Decellularization buffers (e.g., containing detergents like Triton X-100 or sodium deoxycholate (SDC))[17]

-

Nuclease solution (e.g., DNase)

-

Pepsin and acidic solution (e.g., 0.1 M HCl)

-

Neutralization buffer (e.g., NaOH) and 10x PBS

-

Lyophilizer and milling equipment

Procedure:

-

Tissue Harvest & Cleaning: Harvest fresh tissue, remove any unwanted components (e.g., fat), and wash extensively with cold PBS.

-

Decellularization: Submerge and agitate the tissue in a series of decellularization buffers. This typically involves osmotic shock (hypertonic/hypotonic solutions) followed by treatment with non-ionic or ionic detergents to solubilize cell membranes.[17][30] This step can take several days.

-

Nuclease Treatment: Treat the matrix with DNase to digest remaining nuclear material. Wash thoroughly with PBS to remove detergents and cellular debris.

-

Lyophilization and Milling: Freeze-dry (lyophilize) the decellularized tissue until all water is removed. Mill the dried ECM into a fine powder.

-

Solubilization: Digest the ECM powder with pepsin in an acidic solution (e.g., 0.1 M HCl) at a concentration of 1 mg pepsin per 10 mg ECM powder. Stir for 48-72 hours at room temperature.[30]

-

Hydrogel Precursor Preparation: Stop the digestion by raising the pH to 7.2-7.4 with NaOH and adding 10x PBS to achieve a physiological salt concentration. The final dECM concentration is typically 10-30 mg/mL.

-

Gelation: The dECM precursor solution will remain liquid at 4°C. Gelation is induced by warming the solution to 37°C, which causes the components to self-assemble into a hydrogel. This precursor can be used for embedding cells similarly to Matrigel.

Protocol 3: Preparation of a Synthetic PEG-based Hydrogel

This protocol describes the formation of a PEG hydrogel crosslinked via a Michael-addition reaction.[26]

Materials:

-

4-arm PEG-Maleimide (PEG-4MAL)

-

Protease-degradable crosslinking peptide (e.g., with cysteine residues at each end)

-

Cell-adhesive peptide (e.g., RGD-containing peptide with a terminal cysteine)

-

Triethanolamine (TEOA) buffer (pH ~7.4)

-

Cell suspension

Procedure:

-

Component Preparation: Dissolve the PEG-4MAL, crosslinking peptide, and adhesive peptide in TEOA buffer to desired stock concentrations. Keep all solutions on ice.

-

Functionalization (Adhesive Ligand): Mix the PEG-4MAL solution with the adhesive peptide solution. The maleimide groups on the PEG will react with the cysteine on the peptide. Allow this reaction to proceed for ~30 minutes on ice.

-

Cell Encapsulation: Gently mix the cell suspension with the functionalized PEG-peptide solution.

-

Crosslinking (Gelation): Initiate gelation by adding the crosslinking peptide solution to the cell-PEG mixture. The thiol groups on the crosslinker will react with the remaining maleimide groups on the PEG, forming a crosslinked hydrogel network.

-

Plating and Culture: Quickly plate the mixture as domes or in a bulk gel format before it fully solidifies (gelation typically occurs within minutes at 37°C). Add culture medium once the gel has set.

Conclusion and Future Outlook

The extracellular matrix is an indispensable component of organoid culture systems, providing the essential cues that drive stem cell self-organization into complex, organ-like structures. While Matrigel has been instrumental in advancing the field, its undefined nature is a significant bottleneck for clinical translation. The future of organoid research lies in the development of more defined and controllable matrices. Tissue-specific dECMs offer superior physiological relevance, while synthetic hydrogels provide unparalleled reproducibility and tunability. By engineering these advanced biomaterials, researchers can gain more precise control over the organoid microenvironment, leading to more robust models for disease research, more reliable platforms for drug screening, and safer strategies for regenerative medicine.

References

- 1. Organoid - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Stem cells for organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering the Extracellular Matrix for Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering the Extracellular Matrix for Organoid Culture -International Journal of Stem Cells | Korea Science [koreascience.kr]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Reproducible extracellular matrices for tumor organoid culture: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogel innovations for 3D organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. corning.com [corning.com]

- 12. Matrigengel Matrix Organoid Culture - Amerigo Scientific [amerigoscientific.com]

- 13. Recent advances in defined hydrogels in organoid research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. pure.eur.nl [pure.eur.nl]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. Evaluating Decellularized ECM Hydrogels to Support Brain Organoid Cult [chondrex.com]

- 18. Extracellular matrix hydrogel derived from decellularized tissues enables endodermal organoid culture – REGENHEALTHSOLUTIONS (RHS) [regenhealthsolutions.info]

- 19. journals.biologists.com [journals.biologists.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Rational design matrix materials for organoid development and application in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of hydrogel stiffness and viscoelasticity on organoid culture: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. corning.com [corning.com]

- 24. Decellularized extracellular matrix for organoid and engineered organ culture - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthetic Hydrogels for Human Intestinal Organoid Generation and Colonic Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Engineered materials for organoid systems - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Matrix Stiffness Affects Spheroid Invasion, Collagen Remodeling, and Effective Reach of Stress into ECM | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

Future Directions and Potential of Organoid Research: A Technical Guide

December 14, 2025

Executive Summary

Organoid technology has emerged as a transformative force in biomedical research, offering unprecedented opportunities to model human physiology and disease in vitro. These self-organizing, three-dimensional (3D) structures, derived from stem cells, recapitulate the key architectural and functional characteristics of their real-life organ counterparts. This technical guide provides an in-depth overview of the future directions and vast potential of organoid research, with a focus on their applications in disease modeling, drug discovery and development, and regenerative medicine. Tailored for researchers, scientists, and drug development professionals, this document delves into detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological processes to facilitate a deeper understanding of this cutting-edge field. As organoid technology continues to mature, it is poised to revolutionize personalized medicine, accelerate therapeutic pipelines, and offer novel solutions for tissue repair and replacement.

Introduction: The Rise of Organoid Technology

Organoids are 3D multicellular structures that mimic the microanatomy and function of native organs.[1] Derived from either pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or adult stem cells (ASCs), organoids provide a physiologically relevant in vitro model system that bridges the gap between traditional 2D cell cultures and in vivo animal models. Their ability to self-organize and differentiate into various organ-specific cell types makes them invaluable tools for studying human development and disease with remarkable fidelity.[2]

The future of organoid research is geared towards increasing complexity and physiological relevance. This includes the incorporation of vascular networks, immune cells, and neural components to create more comprehensive "organ-on-a-chip" and "assembloid" systems. Furthermore, the integration of advanced technologies such as single-cell analysis, CRISPR-based gene editing, and high-throughput screening is set to unlock the full potential of organoids in biomedical research and clinical applications.[3]

Future Directions in Organoid Research

The trajectory of organoid research is marked by rapid innovation, with several key areas poised for significant advancement:

-

Enhanced Complexity and Physiological Relevance: Future efforts will focus on developing organoids that more accurately mimic the in vivo environment. This involves co-culturing organoids with other cell types, such as endothelial cells to create vascularized organoids, and immune cells to study inflammatory processes and test immunotherapies. The development of "assembloids," which are fusions of different organoids, will enable the study of inter-organ interactions.

-

Integration with Advanced Technologies: The convergence of organoid technology with other cutting-edge tools will drive future discoveries.

-

CRISPR-Cas9 Gene Editing: This technology allows for the precise introduction of disease-causing mutations into healthy organoids or the correction of genetic defects in patient-derived organoids, providing powerful models for studying genetic diseases and testing gene therapies.[3]

-

Single-Cell Analysis: Single-cell RNA sequencing (scRNA-seq) provides a high-resolution map of the cellular heterogeneity within organoids, allowing for a detailed understanding of cell type composition and developmental trajectories.[3][4]

-

3D Bioprinting: This technology enables the precise spatial arrangement of cells and biomaterials to construct more complex and structured organoids, including the fabrication of vascular networks.[3]

-

Microfluidics and Organs-on-Chips: Integrating organoids into microfluidic devices allows for precise control of the cellular microenvironment and the creation of dynamic "organ-on-a-chip" systems that can model systemic physiology and disease.

-

-

Standardization and Automation: A significant challenge in the field is the variability in organoid production protocols.[3] Future directions include the development of standardized and automated culture systems to improve reproducibility and scalability, which is crucial for high-throughput applications.[5]

Organoids in Disease Modeling

Organoids have revolutionized the study of human diseases by providing patient-specific models that can recapitulate the pathophysiology of various conditions with high fidelity.

-

Infectious Diseases: Organoids are being used to model infections from viruses, bacteria, and parasites, providing insights into host-pathogen interactions and a platform for testing antimicrobial and antiviral drugs.[6]

-

Genetic Disorders: Patient-derived iPSCs can be used to generate organoids that carry specific genetic mutations, enabling the study of rare genetic diseases and the development of personalized therapies.[7]

-